BenchChemオンラインストアへようこそ!

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea

Physicochemical profiling Drug-likeness Lead optimization

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286696-98-7) is a synthetic heterocyclic urea derivative defined by the assembly of a 1,3-benzodioxole ring, a 1,3,4-oxadiazole bridge, and a 5-bromothiophene terminus. Computed physicochemical properties include a molecular weight of 409.22 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 127 Ų, placing it within oral drug-like chemical space.

Molecular Formula C14H9BrN4O4S
Molecular Weight 409.21
CAS No. 1286696-98-7
Cat. No. B2560800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea
CAS1286696-98-7
Molecular FormulaC14H9BrN4O4S
Molecular Weight409.21
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
InChIInChI=1S/C14H9BrN4O4S/c15-11-4-3-10(24-11)12-18-19-14(23-12)17-13(20)16-7-1-2-8-9(5-7)22-6-21-8/h1-5H,6H2,(H2,16,17,19,20)
InChIKeySOMMIYHQOQVQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286696-98-7): Structural Identity and Procurement Baseline


1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea (CAS 1286696-98-7) is a synthetic heterocyclic urea derivative defined by the assembly of a 1,3-benzodioxole ring, a 1,3,4-oxadiazole bridge, and a 5-bromothiophene terminus [1]. Computed physicochemical properties include a molecular weight of 409.22 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 127 Ų, placing it within oral drug-like chemical space [1]. The compound is catalogued in PubChem (CID 52906588) and is available from multiple screening-compound vendors, typically at ≥95% purity [1].

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: Risks of Unvalidated Analog Substitution


Close structural analogs of 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea that conserve the bromothiophene-oxadiazole-urea core but alter the terminal aryl ring—such as the 5-chloro-2-methoxyphenyl analog (CAS not assigned) and the 2-fluorophenyl analog (CAS 1226453-22-0) —cannot be assumed to behave identically. Even small substituent changes on the N′-aryl urea moiety can profoundly alter hydrogen-bonding networks, target-binding kinetics, and polypharmacology [1]. In the absence of publicly disclosed comparative structure–activity relationship (SAR) data for this exact chemotype, substituting an in-stock analog based solely on core similarity carries the risk of introducing undetected potency gaps, selectivity shifts, or off-target liabilities, which can invalidate a screening campaign or lead-optimization project.

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: Quantitative Differentiator Evidence Audit


Physicochemical Property Differentiation from Closest Available Analogs

Although no head-to-head biological potency data are publicly available, computed physicochemical parameters distinguish CAS 1286696-98-7 from its closest identified analogs. The target compound exhibits an XLogP3-AA of 2.9 [1], notably higher than the 2-fluorophenyl analog (CAS 1226453-22-0; predicted XLogP3 ≈ 2.2) , indicating greater lipophilicity. Its topological polar surface area (TPSA) of 127 Ų [1] also differs from the 5-chloro-2-methoxyphenyl analog (predicted TPSA ≈ 118 Ų) [2]. These differences predict altered membrane permeability and solubility profiles, which are critical for cell-based assay performance and in vivo pharmacokinetics.

Physicochemical profiling Drug-likeness Lead optimization

Absence of Public Bioactivity Data Versus In-Class Precedents

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents returned no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition) for CAS 1286696-98-7 against any molecular target, cellular pathway, or phenotypic readout [1]. This stands in contrast to structurally related 1,3,4-oxadiazole-urea derivatives for which target engagement and cellular activity data have been disclosed in the primary literature and patents (e.g., T-type calcium channel modulation, sEH inhibition) [2][3]. The absence of public data for this specific compound constitutes a critical evidence gap that procurement teams and screening scientists must weigh against the availability of data-richer alternative chemotypes.

Data transparency Screening cascade Procurement risk

Structural Uniqueity: Benzodioxole Ring as a Potential Differentiator

The 1,3-benzodioxole (methylenedioxyphenyl) terminus of CAS 1286696-98-7 differentiates it from analogs bearing simple halophenyl (e.g., 2-fluorophenyl, 5-chloro-2-methoxyphenyl) substituents at the same urea position [1]. The benzodioxole motif is a recognized bioisostere of the 3,4-dimethoxyphenyl group and has been employed in drug discovery to modulate cytochrome P450 metabolism, improve metabolic stability, and enhance CNS penetration in chemotypes such as paroxetine analogs [2][3]. While no target-specific data exist for this compound, the presence of the benzodioxole ring provides a structural rationale for differential metabolic and pharmacokinetic behavior compared to simpler aryl analogs.

Medicinal chemistry Bioisosterism Structure-based design

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea: Application Scenarios Derived from Available Evidence


Orphan Chemotype SAR Expansion in Kinase or GPCR Screening

Given the complete absence of public target-annotation data [1], this compound is best deployed as a high-risk, high-reward exploratory probe in broad-panel kinase or GPCR screening cascades. Its computed drug-like properties (MW 409, XLogP3 2.9) [2] make it compatible with standard biochemical and cell-based assay formats. Positive hit identification would generate first-in-class SAR for the benzodioxole-oxadiazole-urea chemotype.

Metabolic Stability Differentiation Study Against Halophenyl Analogs

The presence of the 1,3-benzodioxole group, a known metabolic modulator [3], provides a testable hypothesis for differential microsomal stability. A comparative in vitro metabolic stability assay (human or mouse liver microsomes) between CAS 1286696-98-7 and the 2-fluorophenyl analog (CAS 1226453-22-0) could quantify the impact of the benzodioxole substitution on intrinsic clearance—a key determinant of in vivo half-life.

Physicochemical Comparator for Lead Optimization Triage

With an XLogP3-AA of 2.9 and TPSA of 127 Ų [2], this compound occupies a lipophilic region of drug-like space distinct from less lipophilic analogs (e.g., 2-fluorophenyl: predicted XLogP3 ≈ 2.2). It can serve as a physicochemical benchmark in lead optimization programs aiming to balance potency with solubility and permeability, particularly when SAR exploration requires incremental increases in logP.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.